N1‑Ethyl vs. N1‑Aryl Structural Divergence – A Measurable Physicochemical Fingerprint
The N1‑ethyl substituent in the target compound imparts significantly lower lipophilicity compared to common N1‑aryl analogs, a critical differentiation parameter for CNS drug discovery. For a directly analogous pair, the calculated logP (cLogP) for 6-(2,5-dimethoxyphenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is 4.8 ± 0.3 (ChemAxon), whereas 6-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine yields cLogP = 6.1 ± 0.3 [1]. The ΔcLogP of +1.3 log units translates to a theoretical ~20‑fold increase in octanol/water partition coefficient, which can significantly reduce CNS MPO desirability scores and alter cell permeability kinetics. [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.8 ± 0.3 (ChemAxon) |
| Comparator Or Baseline | 6-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; cLogP = 6.1 ± 0.3 |
| Quantified Difference | ΔcLogP = +1.3 (comparator more lipophilic) |
| Conditions | In silico prediction using ChemAxon consensus model; values cross-validated with Molinspiration and ALOGPS 2.1 |
Why This Matters
Lower lipophilicity directly impacts CNS multiparameter optimization (MPO) scores, reducing the risk of promiscuous target engagement and metabolic clearance liabilities that are prevalent in high‑cLogP N1‑aryl analogs.
- [1] SpectraBase. 1H-pyrazolo[3,4-b]pyridine, 6-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-. Wiley Science Solutions, 2025. Compound ID: BRBftyl9U2e. View Source
- [2] Wager TT, et al. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
